molecular formula C20H28O4 B1229528 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one

Cat. No.: B1229528
M. Wt: 332.4 g/mol
InChI Key: XMJAJFVLHDIEHF-UHFFFAOYSA-N
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Description

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one is a natural product found in Andrographis paniculata and Andrographis with data available.

Scientific Research Applications

Fluorescent Probes for Alzheimer’s Disease

A study by (Fa et al., 2015) developed a novel fluorescent probe for β-amyloids, which are key indicators in Alzheimer's disease. This probe, synthesized using catalytic acylation, exhibited high binding affinities towards Aβ(1–40) aggregates, suggesting its potential use in the molecular diagnosis of Alzheimer’s disease.

Biological Activity in Insect Antifeedants

The compound described in a study by (Hundal & Martínez-Ripoll, 1996) shows interesting biological activity as an insect antifeedant. The molecular structure of the compound features fused six-membered rings and forms dimeric molecules through hydrogen bonds.

Rearrangement Studies of Naphthalene Derivatives

Research by (Green et al., 1994) investigated Claisen rearrangements of naphthalene derivatives, which are relevant for understanding the chemical behavior of complex naphthalene-based compounds, potentially including the one .

Asymmetric Synthesis for Chemical Compounds

A study by (Bringmann et al., 2003) focused on the asymmetric synthesis of a hydroxymethyl-naphthalene compound. Such synthetic methods are crucial for creating specific molecular configurations needed in various applications.

DNA Interaction and Docking Studies

Kurt et al. (2020) explored the interaction of similar naphthalene derivatives with DNA, alongside docking studies. This research, detailed in (Kurt et al., 2020), suggests potential applications in drug discovery and molecular biology.

Synthetic Studies on Sorigenins

The synthesis of naphtho-furan derivatives, as discussed by (Horii et al., 1962), provides insights into the chemical properties and potential applications of such compounds in various fields, including pharmacology and material science.

Total Synthesis of Sesterterpenic Compounds

Research by (Hagiwara & Uda, 1991) on the total synthesis of sesterterpenic compounds, which inhibit aldose reductase, highlights the potential for using similar naphthalene derivatives in medicinal chemistry.

Photoenolization Studies

A study on the photoenolization of methyl-naphthoquinone by (Chiang et al., 1997) provides insights into the photophysical properties of naphthalene derivatives, which can be crucial in developing light-responsive materials.

Potential Application in Inhibiting Plasmodium falciparum

Vah et al. (2022) synthesized and evaluated naphthalene derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. This is detailed in (Vah et al., 2022).

Properties

IUPAC Name

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAJFVLHDIEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Reactant of Route 2
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Reactant of Route 3
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Reactant of Route 4
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Reactant of Route 5
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Reactant of Route 6
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one

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